N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2,1,3-benzothiadiazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide stands out due to its unique combination of a benzothiadiazole ring and a methylbenzamide moiety. This structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-2-3-5-11(9)14(18)15-10-6-7-12-13(8-10)17-19-16-12/h2-8H,1H3,(H,15,18) |
InChI Key |
PULQUMXIHXHCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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